molecular formula C7H7FN2O3 B13927775 2-Fluoro-3-methoxy-6-nitroaniline

2-Fluoro-3-methoxy-6-nitroaniline

Cat. No.: B13927775
M. Wt: 186.14 g/mol
InChI Key: FAILBYKDEMHWBW-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-6-nitroaniline is an aromatic amine derivative featuring a benzene ring substituted with fluorine (position 2), methoxy (position 3), and nitro (position 6) groups. The interplay of electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) substituents dictates its reactivity and physicochemical behavior, making it a subject of interest in comparative studies with analogs .

Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

2-fluoro-3-methoxy-6-nitroaniline

InChI

InChI=1S/C7H7FN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3

InChI Key

FAILBYKDEMHWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6-nitrobenzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-3-methoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position .

Industrial Production Methods

Industrial production of 2-Fluoro-3-methoxy-6-nitrobenzenamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-6-nitrobenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2-Fluoro-3-methoxy-6-aminobenzenamine.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-Fluoro-3-methoxy-6-aminobenzenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methoxy-6-nitrobenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-6-nitrobenzenamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituent Positions Molecular Weight Melting Point (°C) Key Features (vs. Target Compound) Reference
2-Fluoro-4-nitroaniline F (2), NO₂ (4) 156.11 N/A Nitro at para position; higher resonance stabilization
2-Fluoro-5-nitroaniline F (2), NO₂ (5) 156.11 99–101 Nitro meta to fluorine; altered electronic effects
3-Fluoro-4-methoxyaniline F (3), OMe (4) 141.14 81–84 Lacks nitro group; methoxy at para position
2-Fluoro-6-methoxyaniline F (2), OMe (6) 141.14 N/A Methoxy at position 6; lacks nitro group
2-Chloro-3-fluoro-6-nitroaniline Cl (2), F (3), NO₂ (6) N/A N/A Chlorine replaces methoxy; stronger electron withdrawal
4-Fluoro-2-methyl-6-nitroaniline F (4), CH₃ (2), NO₂ (6) N/A N/A Methyl substituent introduces steric hindrance

Key Observations :

  • Substituent Position : The target compound’s nitro group at position 6 creates distinct electronic effects compared to analogs with nitro at positions 4 or 4. For example, 2-Fluoro-4-nitroaniline exhibits stronger resonance stabilization due to para-substitution .
  • Functional Group Influence : The methoxy group at position 3 in the target compound donates electrons via resonance, countering the electron-withdrawing effects of fluorine and nitro groups. In contrast, 2-Chloro-3-fluoro-6-nitroaniline () replaces methoxy with chlorine, enhancing electrophilicity .

Physicochemical Properties

Available data from and highlight trends in melting points and molecular weights:

  • Melting Points: 2-Fluoro-5-nitroaniline (99–101°C) and 3-Fluoro-4-methoxyaniline (81–84°C) demonstrate how nitro groups elevate melting points compared to non-nitro analogs .
  • Molecular Weight : Fluoro-nitroaniline derivatives (e.g., 156.11 g/mol in ) are heavier than methoxy-substituted anilines (141.14 g/mol in ), reflecting nitro’s contribution to mass .

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